alpha-Hydroxyalprazolam glucuronide
Overview
Description
Alpha-Hydroxyalprazolam is a major metabolite of Alprazolam, which is commonly prescribed for anxiety and panic disorders . It is formed in the body after the metabolism of Alprazolam .
Synthesis Analysis
Alpha-Hydroxyalprazolam is synthesized in the body from Alprazolam through metabolic processes . In a study, it was found that a novel recombinant β-glucuronidase could be used for rapid hydrolysis in benzodiazepine urinalysis . The hydrolysis efficiency was assessed at 55°C and at room temperature (RT) using the recommended optimum pH .Molecular Structure Analysis
The molecular structure of Alpha-Hydroxyalprazolam is similar to that of Alprazolam, with the addition of a hydroxyl group .Chemical Reactions Analysis
Alpha-Hydroxyalprazolam is a product of the metabolism of Alprazolam in the body . In a study, it was found that the hydrolysis of glucuronides is necessary for improved detection . Enzyme hydrolysis is preferred to retain identification specificity, but can be costly and time-consuming .Scientific Research Applications
Quantitative Analysis in Various Biological Samples
Alpha-Hydroxyalprazolam glucuronide, a major metabolite of alprazolam, has been significantly studied in the context of quantitative analysis in various biological samples. Research has developed methodologies for its quantitation in urine, serum, plasma, and meconium. One such study by Marin et al. (2008) utilized liquid chromatography tandem-mass spectrometry (LC-MS/MS) for this purpose, providing a comprehensive approach for the quantitation of alpha-Hydroxyalprazolam along with other benzodiazepines and metabolites in these biological samples (Marin, Coles, Merrell, & McMillin, 2008).
Role in Pharmacological Activity
This compound's pharmacological activity, particularly in contexts such as sedation, has been explored. A study highlighted by Bauer et al. (1995) showed that conjugated metabolites of benzodiazepines, including alpha-hydroxyalprazolam, accumulate in patients with renal failure, potentially contributing to prolonged sedative effects. This underscores the importance of understanding metabolite accumulation in clinical settings (Bauer, Ritz, Haberthür, Haefeli, Scollo-Lavizzari, Ha, Hunkeler, & Sleight, 1995).
Metabolic Pathways and Detection
The metabolic pathways and detection methods of alpha-Hydroxyalprazolam have been studied extensively. For instance, research by Klieber et al. (2008) delved into the metabolic clearance pathways of midazolam, identifying the role of this compound in these processes. This study highlights the significance of understanding the metabolic pathways of benzodiazepines for drug-drug interaction studies (Klieber et al., 2008).
Application in Toxicology
Mechanism of Action
The mechanism of action of Alpha-Hydroxyalprazolam is likely similar to that of Alprazolam, as it is a metabolite of Alprazolam . Alprazolam works by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter in the brain that inhibits activity in the brain, thereby reducing anxiety and panic .
Safety and Hazards
Alpha-Hydroxyalprazolam is classified as a hazardous substance. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFPZASOVCVMN-KHYDEXNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162854 | |
Record name | alpha-Hydroxyalprazolam glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144964-58-9 | |
Record name | (8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144964-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxyalprazolam glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144964589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hydroxyalprazolam glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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